6-Hydroxyoxan-3-yl 4-methoxybenzoate

lipophilicity partition coefficient drug-like properties

6-Hydroxyoxan-3-yl 4-methoxybenzoate (CAS 645412-85-7) is a semi-synthetic ester comprising a 6-hydroxyoxane (tetrahydro-2H-pyran-3-ol) moiety linked to 4-methoxybenzoic acid. It belongs to the class of O-heterocyclic benzoate esters and exhibits a molecular formula of C₁₃H₁₆O₅ (MW 252.26 g·mol⁻¹).

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 645412-85-7
Cat. No. B12595009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyoxan-3-yl 4-methoxybenzoate
CAS645412-85-7
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2CCC(OC2)O
InChIInChI=1S/C13H16O5/c1-16-10-4-2-9(3-5-10)13(15)18-11-6-7-12(14)17-8-11/h2-5,11-12,14H,6-8H2,1H3
InChIKeyFONDAZZDSCXNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxyoxan-3-yl 4-methoxybenzoate (CAS 645412-85-7) Procurement-Quality Overview


6-Hydroxyoxan-3-yl 4-methoxybenzoate (CAS 645412-85-7) is a semi-synthetic ester comprising a 6-hydroxyoxane (tetrahydro-2H-pyran-3-ol) moiety linked to 4-methoxybenzoic acid. It belongs to the class of O-heterocyclic benzoate esters and exhibits a molecular formula of C₁₃H₁₆O₅ (MW 252.26 g·mol⁻¹) [1]. Its defining structural feature is the free secondary hydroxyl group at the 6-position of the oxane ring, which distinguishes it from the corresponding 6‑methoxy analog and imparts predictable differences in lipophilicity, polar surface area, and hydrogen‑bond donor capacity .

Why 6-Hydroxyoxan-3-yl 4-methoxybenzoate Cannot Be Simply Swapped with the 6‑Methoxy Analog


Substituting 6‑hydroxyoxan-3‑yl 4‑methoxybenzoate with the closest structural congener, (6‑methoxyoxan‑3‑yl) 4‑methoxybenzoate (CAS 645412‑84‑6), is not a functionally neutral decision. The replacement of the free hydroxyl with a methyl ether eliminates the sole hydrogen‑bond donor (1 → 0), lowers the topological polar surface area by ≈11 Ų, and raises the predicted logP by ~0.6 units [1]. These physicochemical shifts are sufficient to alter solubility profiles, permeability, protein‑binding potential, and the range of feasible downstream derivatizations. Procurement decisions must therefore consider the specific roles these properties play in the intended research or industrial application.

Quantitative Head-to-Head Evidence: 6-Hydroxyoxan-3-yl 4-methoxybenzoate vs. (6‑Methoxyoxan‑3‑yl) 4‑methoxybenzoate


Lipophilicity (XLogP3) Comparison – Reduced LogP Predicts Superior Aqueous Affinity

The target compound exhibits a computed XLogP3 of 1.6 [1], while the 6‑methoxy analog (CAS 645412‑84‑6) shows a predicted logP of 2.0035 . The 0.4‑unit decrease indicates measurably greater hydrophilicity, which can translate into better aqueous solubility and reduced non‑specific binding.

lipophilicity partition coefficient drug-like properties

Topological Polar Surface Area (TPSA) – Higher PSA Enhances Polar Interactions

The target compound's computed TPSA is 65 Ų [1], whereas the methoxy analog yields a TPSA of 53.99 Ų . The 11 Ų increase reflects the additional oxygen of the hydroxyl group and suggests stronger potential for hydrogen‑bonding interactions with targets or stationary phases.

polar surface area permeability molecular recognition

Hydrogen‑Bond Donor (HBD) Count – The Only HBD Enables Specific Binding and Derivatization

The 6‑hydroxy group furnishes the target compound with 1 hydrogen‑bond donor (HBD) [1]. The 6‑methoxy analog possesses zero HBDs because the hydroxyl is capped as an ether . The presence or absence of an HBD qualitatively alters solubility in protic solvents, chromatographic retention, and the ability to conjugate the molecule to carriers or probes.

hydrogen bond donor solubility conjugation

Derivatization Potential – Hydroxyl Group Enables Unique Downstream Modifications

The free hydroxyl of 6‑hydroxyoxan‑3‑yl 4‑methoxybenzoate can be selectively oxidized to a ketone or esterified with a variety of acyl donors, creating a versatile scaffold for further functionalization [1]. The 6‑methoxy analog lacks such a reactive handle, limiting its utility as a synthetic intermediate.

synthetic intermediate conjugation probe design

Solubility-Enabling Physicochemical Profile – Experimental Solubility Data Context

Although no head‑to‑head aqueous solubility data exist for this specific pair, the combination of lower logP (1.6 vs. 2.0) and higher TPSA (65 vs. 54 Ų) strongly suggests that 6‑hydroxyoxan‑3‑yl 4‑methoxybenzoate will exhibit greater water solubility than its methoxy counterpart [1]. This inference is supported by general solubility models where each 1‑unit decrease in logP and each 10 Ų increase in TPSA correlate with noticeable solubility gains.

solubility formulation chromatographic separation

Top Application Scenarios Where 6-Hydroxyoxan-3-yl 4-methoxybenzoate Outperforms In‑Class Alternatives


Scaffold for Diversity-Oriented Synthesis Requiring a Reactive Hydroxyl Handle

When the project goal is to generate a library of ester, carbamate, or oxidized derivatives, the free hydroxyl of 6‑hydroxyoxan‑3‑yl 4‑methoxybenzoate provides a direct point of chemical diversification [1]. The 6‑methoxy analog cannot be derivatized at this position without prior demethylation, making the target compound the more efficient choice for parallel synthesis.

Bioassay Systems Sensitive to Lipophilicity and Membrane Permeability

In cellular or biochemical assays where excessive lipophilicity leads to non‑specific binding or aggregation, the lower predicted logP (1.6 vs. 2.0) and higher TPSA (65 Ų vs. 54 Ų) of the target compound suggest a more assay‑friendly profile [1]. This can translate into cleaner dose–response curves and fewer false positives.

Chromatographic Method Development and Purification

The increased polarity and hydrogen‑bond donor capacity of the target compound alter its retention time on reverse‑phase columns relative to the methoxy analog [1]. This differential retention can be exploited for impurity tracking, reference standard preparation, or method validation where a definitive separation from the O‑methyl congener is required.

Probe and Bioconjugate Design

For researchers planning to attach the 4‑methoxybenzoate pharmacophore or fragment to a fluorophore, affinity tag, or solid support, the hydroxyl group serves as a ready anchor. The methoxy analog would necessitate additional synthetic steps to install a linker, increasing both time and cost [1].

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